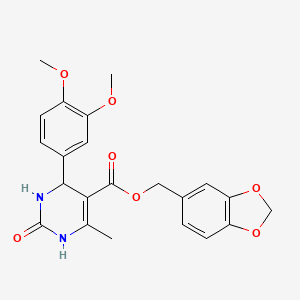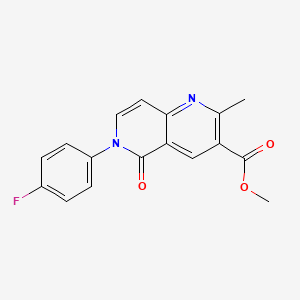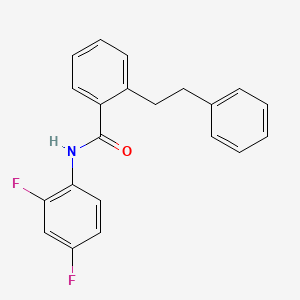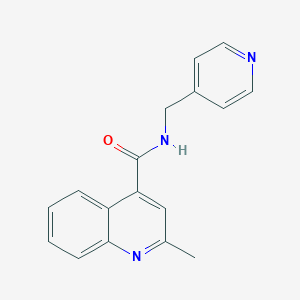
N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. This compound has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders.
Mecanismo De Acción
N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide acts as a competitive antagonist of the dopamine D4 receptor, inhibiting the binding of dopamine and blocking downstream signaling pathways. This leads to a decrease in dopamine-mediated neurotransmission, which is thought to be involved in the pathophysiology of several neurological and psychiatric disorders.
Biochemical and physiological effects:
Studies have shown that N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide can modulate several neurotransmitter systems in the brain, including dopamine, glutamate, and GABA. It has been shown to reduce the release of dopamine in the prefrontal cortex, which is thought to be involved in the cognitive deficits observed in schizophrenia and ADHD. Additionally, N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to decrease the reinforcing effects of drugs of abuse, suggesting its potential as a treatment for drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for more precise investigation of the role of this receptor in various physiological and pathological processes. However, one limitation is that it can be difficult to interpret the results of experiments using N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide due to the complex interactions between different neurotransmitter systems in the brain.
Direcciones Futuras
Further research is needed to fully understand the potential therapeutic applications of N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide in various neurological and psychiatric disorders. Some possible future directions include investigating the effects of N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide on other neurotransmitter systems, such as serotonin and norepinephrine, and exploring its potential as a treatment for other disorders, such as depression and anxiety. Additionally, more research is needed to determine the optimal dosing and administration of N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide in clinical settings.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide involves the reaction of 3,5-dimethylphenyl isocyanate with 2-(4-methoxyphenoxy)propan-1-ol in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide has been widely used in scientific research to investigate the role of dopamine D4 receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-9-13(2)11-15(10-12)19-18(20)14(3)22-17-7-5-16(21-4)6-8-17/h5-11,14H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHLQPZQZDZVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B5136486.png)

![2-iodo-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5136515.png)
![N-(3-acetylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5136517.png)

![ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5136531.png)
![5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136533.png)
![2,4-diiodo-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5136542.png)
![4-(2,4-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5136543.png)

![N-[2-(1-methyl-4-piperidinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5136552.png)
![N-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanamine hydrochloride](/img/structure/B5136557.png)
